molecular formula C9H10N2O B1592188 6-methoxy-1H-indol-4-amine CAS No. 282547-67-5

6-methoxy-1H-indol-4-amine

Cat. No. B1592188
CAS RN: 282547-67-5
M. Wt: 162.19 g/mol
InChI Key: XJGBKRSMCOBAPD-UHFFFAOYSA-N
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Description

6-methoxy-1H-indol-4-amine is an organic compound with the chemical formula C10H11N2O . It’s an indole derivative with methoxy and amino substituents . It appears as a colorless crystalline solid .


Synthesis Analysis

The synthesis of indole derivatives has been a central theme in organic synthesis over the last century . Unfortunately, many methods frequently start from ortho-substituted anilines, thereby greatly restricting the availability of starting materials . A more general approach would start from a mono-functionalized arene such as an aniline or halobenzene, followed by cyclization with C–C or C–N bond formation to an unactivated C–H bond .


Molecular Structure Analysis

The molecular weight of 6-methoxy-1H-indol-4-amine is 162.19 . The InChI key for this compound is QJRWYBIKLXNYLF-UHFFFAOYSA-N .


Chemical Reactions Analysis

Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .


Physical And Chemical Properties Analysis

6-methoxy-1H-indol-4-amine is a colorless crystalline solid . It’s an important heterocyclic compound having broad-spectrum biological activities .

Scientific Research Applications

Synthesis and Chemical Transformations

  • Synthesis of Tetrahydrobenz[cd]indoles : Research led by Ma̧jkosza et al. (1997) developed methods for synthesizing 6-methoxy-1,3,4,5-tetrahydrobenz[cd]indol-4-amine through Vicarious Nucleophilic Substitution (VNS) and subsequent ring closure, highlighting its potential as a synthetic precursor for complex indolic structures Synthesis of a 1,3,4,5-tetrahydrobenz[cd]indole via the Vicarious Nucleophilic substitution of hydrogen.

  • Catalyzed Amination of Methoxy(hetero)arenes : A study by Shigeno et al. (2019) reported that the organic superbase t-Bu-P4 catalyzes the amination of methoxy(hetero)arenes, including those related to 6-methoxy-1H-indol-4-amine, facilitating the synthesis of a variety of cyclic amine products Organic Superbase t-Bu-P4 Catalyzes Amination of Methoxy(hetero)arenes.

Biological Applications and Activity

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The continued development of routes towards indoles has been a central theme in organic synthesis over the last century, in keeping with their importance .

properties

IUPAC Name

6-methoxy-1H-indol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-12-6-4-8(10)7-2-3-11-9(7)5-6/h2-5,11H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJGBKRSMCOBAPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2C=CNC2=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90593552
Record name 6-Methoxy-1H-indol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90593552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-methoxy-1H-indol-4-amine

CAS RN

282547-67-5
Record name 6-Methoxy-1H-indol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90593552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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